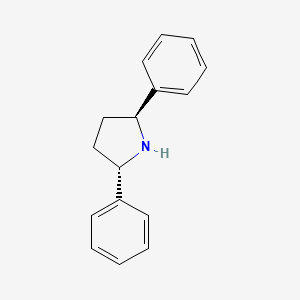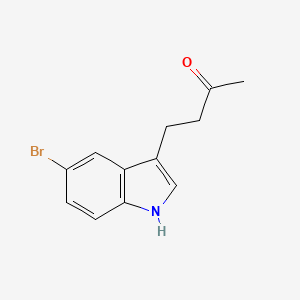![molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3](/img/structure/B1338462.png)
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is a chemical compound known for its chemoselective reactivity, making it suitable for various applications in chemical biology and synthetic chemistry. This compound is often used in bioconjugation reactions to label proteins or other biomolecules with fluorescent tags, affinity probes, or other modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- typically involves the reaction of hydroxylamine with 2-(phenylmethoxy)ethyl halides under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted hydroxylamine derivatives.
科学研究应用
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used in synthetic chemistry for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation reactions to label proteins, nucleic acids, and other biomolecules with fluorescent tags or affinity probes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- exerts its effects involves its chemoselective reactivity. The hydroxylamine group can form stable covalent bonds with various functional groups, allowing it to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in bioconjugation reactions to label or modify target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being modified.
相似化合物的比较
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be compared with other hydroxylamine derivatives such as:
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Known for its chemoselective reactivity and suitability for bioconjugation reactions.
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Similar in structure but may have different reactivity and applications.
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Another hydroxylamine derivative with unique properties and uses.
The uniqueness of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- lies in its specific reactivity and suitability for labeling and modifying biomolecules, making it a valuable tool in chemical biology and synthetic chemistry.
属性
IUPAC Name |
O-(2-phenylmethoxyethyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLSKQHZHTJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457529 |
Source


|
| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139000-76-3 |
Source


|
| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
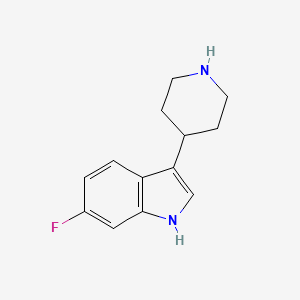
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)
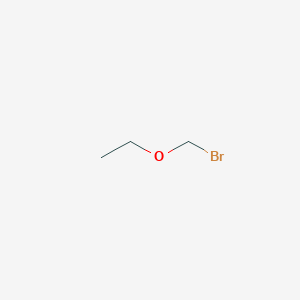
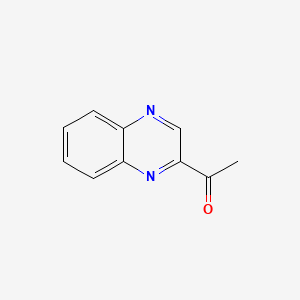
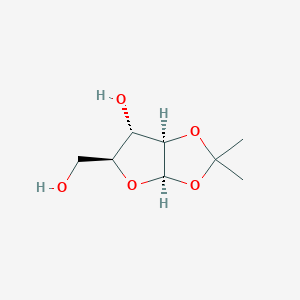
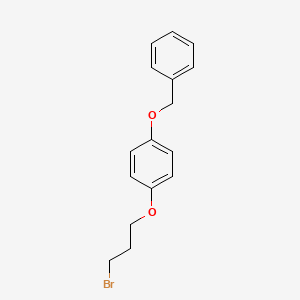
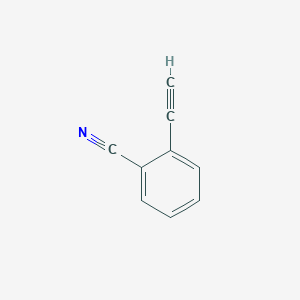
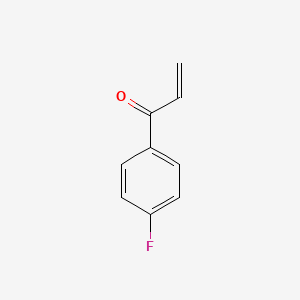
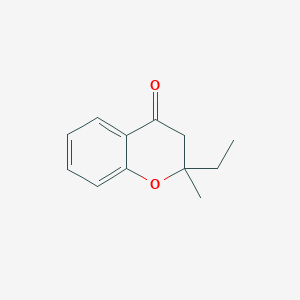
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
